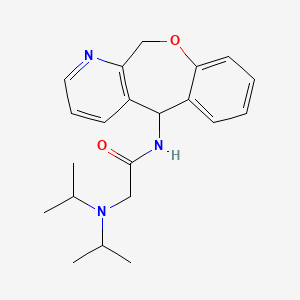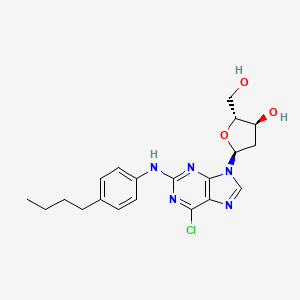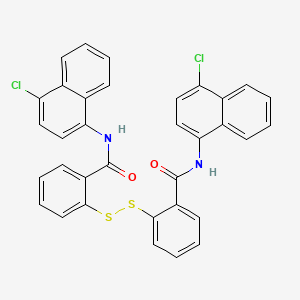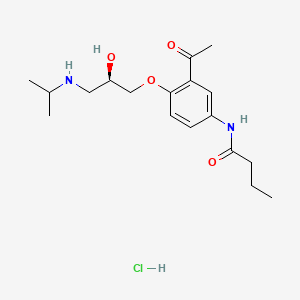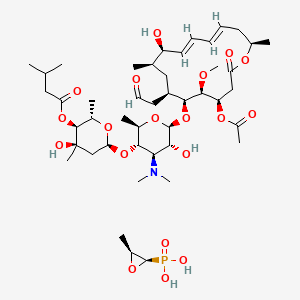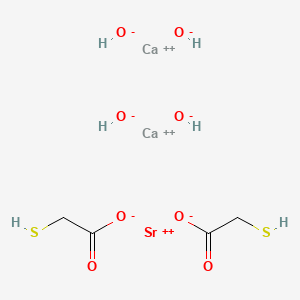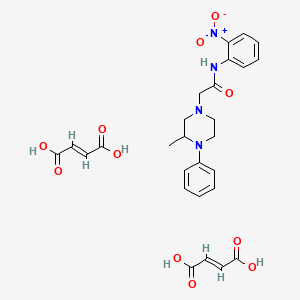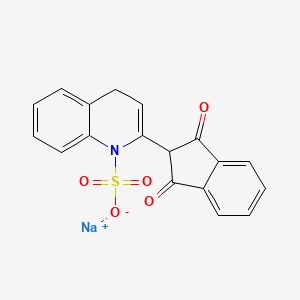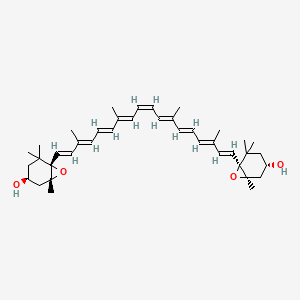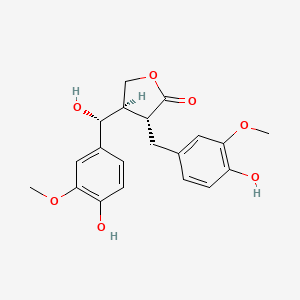
3-Methyl-11-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin monomethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-11-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin monomethanesulfonate is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a dibenzo(b,f)thiepin core, a piperazine ring, and a methanesulfonate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-11-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin monomethanesulfonate typically involves multiple steps:
Formation of the Dibenzo(b,f)thiepin Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the dibenzo(b,f)thiepin structure.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the dibenzo(b,f)thiepin core.
Methylation: The methyl groups are introduced via methylation reactions using methylating agents such as methyl iodide.
Formation of the Monomethanesulfonate Salt: The final step involves the reaction of the compound with methanesulfonic acid to form the monomethanesulfonate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to corresponding amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-Methyl-11-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin monomethanesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in assays to investigate binding affinities and reaction mechanisms.
Medicine
The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Methyl-11-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin monomethanesulfonate involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, modulating their activity. The compound may also influence signal transduction pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-11-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin hydrochloride
- 3-Methyl-11-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin sulfate
- 3-Methyl-11-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin phosphate
Uniqueness
The monomethanesulfonate salt of 3-Methyl-11-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin is unique due to its enhanced solubility and stability compared to other salts. This makes it more suitable for certain applications, particularly in pharmaceutical formulations.
Propiedades
Número CAS |
84964-83-0 |
|---|---|
Fórmula molecular |
C21H28N2O3S2 |
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
methanesulfonic acid;1-methyl-4-(2-methyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine |
InChI |
InChI=1S/C20H24N2S.CH4O3S/c1-15-7-8-17-18(22-11-9-21(2)10-12-22)14-16-5-3-4-6-19(16)23-20(17)13-15;1-5(2,3)4/h3-8,13,18H,9-12,14H2,1-2H3;1H3,(H,2,3,4) |
Clave InChI |
WPCWKHOGHHGQSW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(CC3=CC=CC=C3S2)N4CCN(CC4)C.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tricalcium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate](/img/structure/B12781067.png)

